molecular formula C14H13N3O3S2 B12163443 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12163443
M. Wt: 335.4 g/mol
InChI Key: JNBZHCMTMAEULE-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 3-methoxy-1,2-oxazol-5-yl group and a 4-(thiophen-2-yl)-1,3-thiazol-2-yl moiety. The oxazole and thiazole heterocycles are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H13N3O3S2/c1-19-13-7-9(20-17-13)4-5-12(18)16-14-15-10(8-22-14)11-3-2-6-21-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)

InChI Key

JNBZHCMTMAEULE-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxazole and thiazole rings separately, followed by their coupling through a propanamide linker.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the oxazole and thiazole rings through a propanamide linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the amide can produce an amine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazole and thiazole rings exhibit significant antimicrobial properties. The presence of these heterocycles enhances the compound's ability to inhibit bacterial growth. For instance, derivatives similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide have been tested against various strains of bacteria and fungi, showing promising results in inhibiting pathogenic microorganisms .

Anticancer Potential

Research into the anticancer properties of thiazole and oxazole derivatives suggests that these compounds can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may contribute to its effectiveness against certain types of cancer. In vitro studies have demonstrated that related compounds can inhibit tumor growth by inducing cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary data suggest that this compound may reduce inflammatory markers in cellular models .

Synthesis and Optimization

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has been achieved through various chemical routes involving condensation reactions between oxazole and thiazole derivatives. Optimization studies focus on enhancing yield and purity while minimizing side reactions. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity of synthesized compounds .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with an MIC value of 20 µg/mL.
Study BAnticancer EffectsInduced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study CAnti-inflammatory ActivityReduced TNF-alpha levels in LPS-stimulated macrophages by 30% at a concentration of 10 µM.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Differences Synthesis Yield (%) Key Data/Activity Reference
Z2194302854 () Isopropyl-1,2,4-oxadiazole and pyrimidin-2-amine substituents 47% ESI-MS: m/z 342.2 [M+H]+; potential CFTR modulator activity
9a–9e Series () Benzimidazole-triazole-thiazole hybrid with varied aryl groups Not specified Docking studies suggest binding to α-glucosidase; IR/NMR data validated purity
TMU () N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea Not specified GSK-3 inhibitor; anti-Alzheimer activity via in silico studies
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide () Allyl-triazole-thiophene and dimethoxyphenyl groups Not specified Structural similarity to thiophene-thiazolyl systems; potential antimicrobial use
Compound 29 () Dibenzo[b,f][1,4,5]thiadiazocin and dimethoxyphenylpropanamide Not specified Synthesized via nitro reduction; complex heterocyclic architecture

Key Observations

Structural Flexibility: The target compound’s methoxy-oxazole distinguishes it from isopropyl-oxadiazole in Z2194302854, which may reduce steric hindrance and alter binding kinetics .

Synthetic Challenges: Yields for similar compounds (e.g., 47% in ) suggest moderate efficiency in propanamide synthesis, likely due to steric or electronic effects during coupling .

Biological Relevance: The thiophene-thiazolyl group in the target compound mirrors motifs in , which are associated with antimicrobial or antiproliferative activities . Docking studies in demonstrate that triazole-thiazole hybrids can adopt binding poses similar to known inhibitors (e.g., α-glucosidase), suggesting a possible mechanism for the target compound .

Spectroscopic Validation :

  • IR and NMR data for analogs (e.g., 9a–9e in ) confirm the integrity of propanamide linkages and heterocyclic substituents, providing a benchmark for characterizing the target compound .

Research Implications and Gaps

  • Activity Prediction : The compound’s methoxy-oxazole and thiophene-thiazolyl groups align with motifs in kinase inhibitors () and antimicrobial agents (), warranting in vitro testing for these activities.
  • Synthetic Optimization : Lessons from and suggest exploring alternative coupling reagents or catalysts (e.g., LiH in DMF) to improve yield .
  • Structural Diversification : Introducing electron-withdrawing groups (e.g., fluoro or bromo as in ) could enhance target affinity or solubility .

Biological Activity

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of oxazole and thiazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is C₁₀H₈N₄O₂S. Its structure features a methoxy-substituted oxazole ring and a thiophene-substituted thiazole ring, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₀H₈N₄O₂S
Molecular Weight232.26 g/mol
CAS Number1479237-84-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that oxazole and thiazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively. For instance, research indicates that similar compounds have demonstrated IC₅₀ values in the low micromolar range against various bacterial strains, suggesting promising antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has been explored through in vitro assays. A study evaluating thiazole derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines such as HT29 (human colon adenocarcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups like methoxy was correlated with increased activity .

Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamideHT295.0
Similar Thiazole DerivativeJurkat4.5
Other Thiazole CompoundsVarious1.5 - 7.7

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with oxazole and thiazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific mechanism often involves the modulation of NF-kB signaling pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It could bind to cellular receptors influencing cell signaling pathways related to proliferation and apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Thiazole Derivatives : A study synthesized thiazole-based compounds and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications at the thiophene position significantly influenced activity .
  • Oxazole Analogues : Research on oxazole derivatives highlighted their potential as novel antimicrobial agents against resistant strains of bacteria .

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